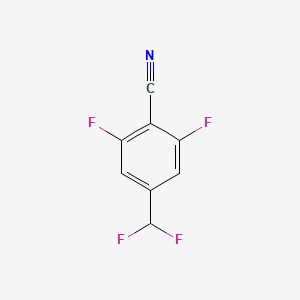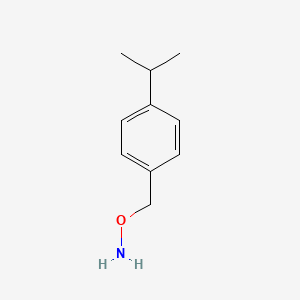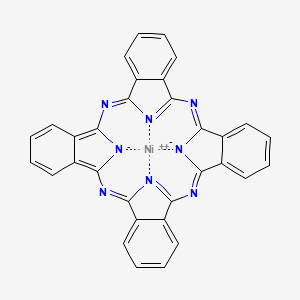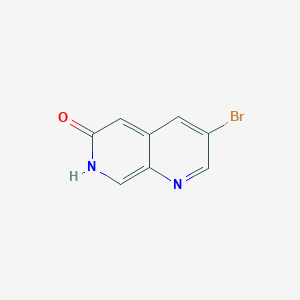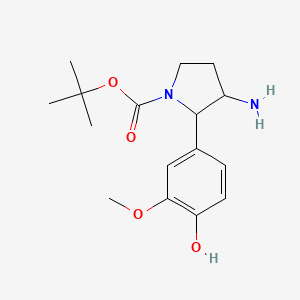![molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8](/img/structure/B13154777.png)
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.
Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.
Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Tetraphenylphosphonium chloride: A related phosphonium salt.
Uniqueness
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.
特性
CAS番号 |
55338-02-8 |
|---|---|
分子式 |
C38H34Cl2OP2 |
分子量 |
639.5 g/mol |
IUPAC名 |
triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChIキー |
KAXSBQJIDODNLG-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


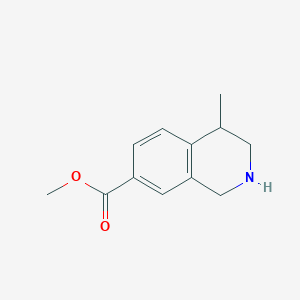
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
